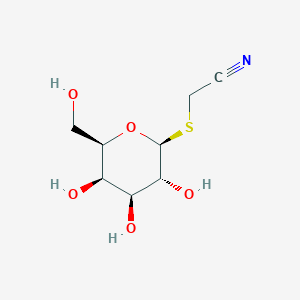
2-Ethylmorpholine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylmorpholine-2-carbonitrile is a chemical compound with the molecular formula C7H12N2O It is a derivative of morpholine, a heterocyclic amine, and contains both an ethyl group and a nitrile group attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylmorpholine-2-carbonitrile typically involves the reaction of morpholine with ethyl bromide and sodium cyanide. The reaction is carried out in an organic solvent such as acetonitrile under reflux conditions. The general reaction scheme is as follows: [ \text{Morpholine} + \text{Ethyl Bromide} + \text{Sodium Cyanide} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylmorpholine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are used.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various alkyl or aryl derivatives of this compound.
Scientific Research Applications
2-Ethylmorpholine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethylmorpholine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the morpholine ring can interact with various enzymes and receptors. These interactions can modulate biological processes, making the compound of interest for drug development and other applications.
Comparison with Similar Compounds
2-Ethylmorpholine-2-carbonitrile can be compared with other similar compounds, such as:
Morpholine: Lacks the ethyl and nitrile groups, making it less versatile in certain chemical reactions.
2-Methylmorpholine-2-carbonitrile: Contains a methyl group instead of an ethyl group, leading to different reactivity and applications.
2-Ethylpiperidine-2-carbonitrile: Contains a piperidine ring instead of a morpholine ring, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its combination of the morpholine ring, ethyl group, and nitrile group, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-ethylmorpholine-2-carbonitrile |
InChI |
InChI=1S/C7H12N2O/c1-2-7(5-8)6-9-3-4-10-7/h9H,2-4,6H2,1H3 |
InChI Key |
WKBURGRUFBAICL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNCCO1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[[6-[(4-Methylpiperidin-4-yl)methylamino]pyrimidin-4-yl]amino]pyrazine-2-carbonitrile](/img/structure/B12338010.png)









![ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4-difluoro-3-hydroxybut-2-enoate](/img/structure/B12338093.png)
